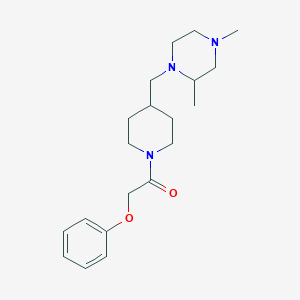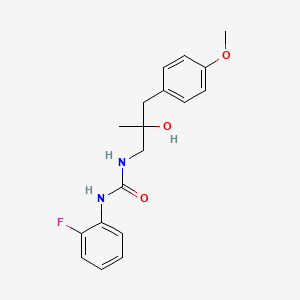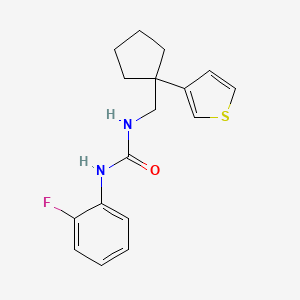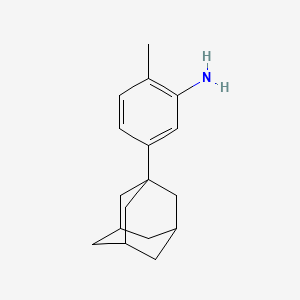
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of Eptapirone free base, a potent and selective 5-HT1A receptor agonist, was achieved through a nine-step process starting from commercially available materials . The key steps involved using sodium hydroxide and ethylene glycol as solvents for better cyclization and yield, and triethylamine as a base, ethanol as a solvent, and a reaction temperature of 50 °C for 16 h with non-metal catalysis and less byproducts .Molecular Structure Analysis
The molecular structure of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone is complex, featuring a piperazine ring and a piperidine ring, both of which are common in many pharmaceutical compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in detail . For example, the synthesis of Eptapirone involved a nucleophilic substitution reaction .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone and related compounds have been the subject of various structural and synthesis studies. For instance, the X-ray, NMR, and DFT studies have been utilized to understand the complex formation of compounds involving dimethylpiperazine and their interactions with other molecules, such as acids, to form stable structures through hydrogen bonds and van der Waals interactions. This research provides foundational knowledge on the chemical behavior and interaction capabilities of these compounds, potentially guiding their applications in more targeted scientific research fields (Dega-Szafran, Katrusiak, & Szafran, 2006).
Antimicrobial and Biological Activity
Several studies have focused on the antimicrobial and biological activities of compounds structurally related to 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone. For example, novel pyridone carboxylic acids with substitutions involving hydroxypiperazin-1-yl groups have been prepared and analyzed for their metabolism and biological activity, showcasing the potential of these compounds in developing new antimicrobial agents (Uno et al., 1993).
Ligand and Receptor Binding Studies
Research into the binding affinities of piperazine derivatives to various receptors offers insights into the therapeutic potential of these compounds. For instance, fluorescence-tagged nonimidazole histamine H3 receptor ligands have been synthesized from piperidine derivatives, demonstrating high affinity and potency, which could be valuable in the identification and understanding of binding sites on histamine H3 receptors (Amon et al., 2007).
Chemical and Physical Property Exploration
The exploration of the chemical and physical properties of piperazine and its derivatives, including 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone, has led to a deeper understanding of their stability, conformation, and reactivity. Studies on the thermochemistry of methylpiperidines, for instance, provide valuable data on the influence of methyl groups on the stability and conformational behavior of the piperidine ring, which is crucial for designing compounds with desired properties (Ribeiro da Silva et al., 2006).
Propiedades
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-17-14-21(2)12-13-23(17)15-18-8-10-22(11-9-18)20(24)16-25-19-6-4-3-5-7-19/h3-7,17-18H,8-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIYKUUEPRRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline](/img/structure/B2738179.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide](/img/structure/B2738182.png)





![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)

![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)
